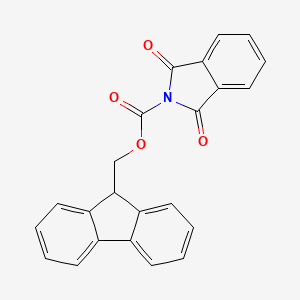![molecular formula C12H18N2O3S B14902498 N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an isobutyramide moiety. The presence of the dimethylsulfamoyl group imparts distinct chemical reactivity and biological activity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide typically involves the reaction of 3-(n,n-Dimethylsulfamoyl)aniline with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures consistent product quality. Post-reaction, the compound is isolated and purified using industrial-scale separation techniques.
化学反应分析
Types of Reactions
n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
科学研究应用
n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide has found applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- n-(3-(n,n-Dimethylsulfamoyl)phenyl)acetamide
- n-(3-(n,n-Dimethylsulfamoyl)phenyl)propionamide
- n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide
Uniqueness
n-(3-(n,n-Dimethylsulfamoyl)phenyl)isobutyramide is unique due to the presence of the isobutyramide moiety, which imparts distinct steric and electronic properties compared to its analogs
属性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)12(15)13-10-6-5-7-11(8-10)18(16,17)14(3)4/h5-9H,1-4H3,(H,13,15) |
InChI 键 |
SVCWNCMYKCOWSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


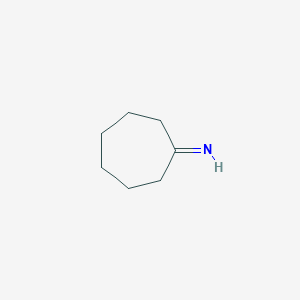
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
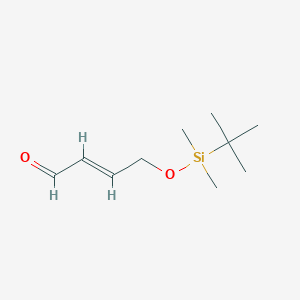

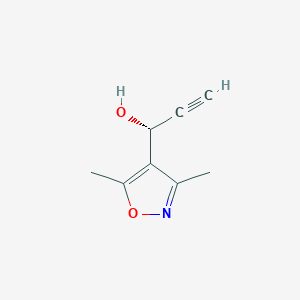

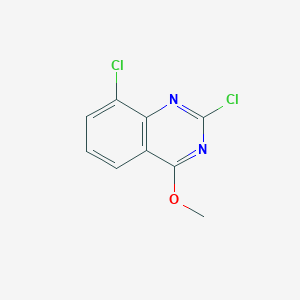
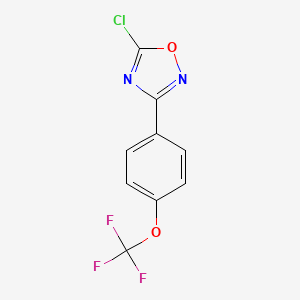


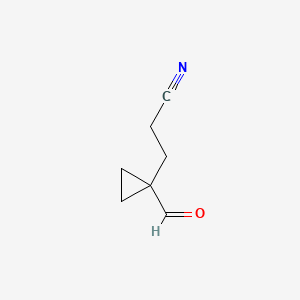
![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
